Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate
Description
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13-10(11(14)15-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3 |
InChI Key |
YPFIEWWSZOJQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the α-Amino Ester Intermediate
- Condensation Reaction : 4-chlorobenzaldehyde reacts with ethyl glycinate hydrochloride in the presence of a base (e.g., sodium carbonate) under reflux conditions.
- Reaction Conditions : Typically at 25–60°C, with stirring, to form an imine intermediate, which then undergoes reduction.
Step 2: Reduction of the Imine
- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Conditions : Conducted at low temperatures (0–5°C) in anhydrous solvents like tetrahydrofuran (THF).
- Outcome : Yields the amino ester with the desired substitution pattern.
Step 3: Esterification and Alkylation
- The amino ester undergoes esterification, often by reaction with ethanol and acid catalysis, to form methyl ester derivatives.
- Optional : Alkylation of the amino group with ethyl halides (e.g., ethyl iodide) under basic conditions to introduce the ethylamino substituent.
c. Purification and Characterization
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Structural confirmation with NMR, HRMS, and chiral HPLC to ensure enantiomeric purity.
Resolution of Racemic Mixtures
Given the chiral nature of the target compound, resolution techniques are often employed:
- Chiral Acid Resolution : Using camphor sulfonic acid or tartaric acid to resolve racemic methyl amino esters into enantiomerically pure forms.
- Procedure :
- React racemic methyl amino ester with a chiral acid.
- Crystallize the diastereomeric salts.
- Isolate and free the enantiomerically enriched compound via basification and recrystallization.
This approach is supported by patent literature, notably WO2006003671A1, which describes resolution of methylamino(2-chlorophenyl)acetate using tartaric acid or camphor sulfonic acid, achieving high enantiomeric excess (up to 98%).
Alternative Synthetic Strategies
a. Multi-step Synthesis via Halogenation and Substitution
- Starting from 4-chlorobenzaldehyde, subsequent halogenation or substitution reactions can be performed to introduce the amino group at the desired position.
- Example : Halogenation of phenyl intermediates followed by nucleophilic substitution with ethylamine derivatives.
- Protecting groups (e.g., Boc, Fmoc) can be employed during multi-step syntheses to prevent side reactions, especially during amination and substitution steps.
Reaction Optimization Parameters
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 0–60°C | Control reaction rate and selectivity |
| Solvent | THF, ethanol, acetonitrile | Solubility and reactivity control |
| pH | 6–8 during resolution | Maximize enantiomeric purity |
| Reaction Time | 2–24 hours | Complete conversion |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the ethylamino group to a corresponding amide or nitrile.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloroethcathinone (4-CEC)
- Structure: $ \text{C}{11}\text{H}{14}\text{ClNO} $ (1-(4-chlorophenyl)-2-(ethylamino)propan-1-one).
- Key Differences : Replaces the ester group with a ketone.
- Pharmacology: A synthetic cathinone with stimulant effects, detected in clinical cases of intoxication .
- Metabolism : Likely undergoes hepatic oxidation due to the ketone group, contrasting with ester hydrolysis in the target compound.
4-Fluoromethylphenidate (4F-MPH)
- Structure: $ \text{C}{14}\text{H}{18}\text{FNO}_2 $ (ethyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate).
- Key Differences: Fluorophenyl substituent and piperidine ring instead of ethylamino and chlorophenyl groups.
- Pharmacology: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to methylphenidate .
- Applications : Used recreationally as a psychostimulant .
Clopidogrel Intermediate
- Structure: $ \text{C}{15}\text{H}{17}\text{ClN}2\text{O}2\text{S} $ ((S)-methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-yl)ethylamino)acetate).
- Key Differences: 2-Chlorophenyl instead of 4-chlorophenyl; thiophene-ethylamino side chain.
- Applications : Intermediate in synthesizing Clopidogrel, an antiplatelet drug .
- Synthesis : Highlights the importance of stereochemistry (S-configuration) for biological activity .
Methyl 2-(4-Chlorophenyl)sulfanylacetate
- Structure : $ \text{C}9\text{H}9\text{ClO}_2\text{S} $.
- Key Differences: Sulfanyl (-S-) group replaces the ethylamino moiety.
Structural and Pharmacological Data Table
Biological Activity
Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate, also known as a derivative of the amino acid methyl ester, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorophenyl group attached to a central carbon atom that is also bonded to an ethylamino group and a methyl ester. The presence of the chlorophenyl moiety contributes to its lipophilicity, which may enhance its ability to cross biological membranes.
The compound is believed to exert its effects primarily through interactions with neurotransmitter systems. Preliminary studies suggest that it may influence the serotonin and norepinephrine transporters, leading to increased extracellular levels of these monoamines. Such interactions are critical in modulating mood and behavior, potentially positioning the compound as a candidate for treating anxiety and depression .
Neurotransmitter Interaction
Research indicates that this compound may act as a reuptake inhibitor for monoamines. Specifically:
- Dopamine Transporter (DAT) : The compound shows affinity for DAT, which is crucial for dopamine signaling in the brain.
- Serotonin Transporter (SERT) : Initial findings suggest that it may also inhibit SERT, although further pharmacological profiling is necessary to confirm this interaction.
Antimicrobial and Anti-inflammatory Properties
In addition to its neuroactive potential, this compound has been investigated for antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit the growth of various bacterial strains and reduce inflammation markers in vitro .
Case Studies and Research Findings
- Study on Neurotransmitter Uptake : A study conducted on various synthetic cathinones, including derivatives similar to this compound, revealed that the S-enantiomer exhibited significantly higher potency in inhibiting dopamine and norepinephrine uptake compared to its R counterpart. This suggests that enantioselectivity plays a crucial role in the biological activity of such compounds .
- Antimicrobial Activity Assessment : In vitro tests demonstrated that this compound displayed notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy.
- Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines. This positions the compound as a potential therapeutic agent in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via esterification of N-(4-chlorophenyl)glycine. Key variables include temperature (60–80°C), solvent choice (e.g., methanol or ethanol), and catalysts like sulfuric acid or p-toluenesulfonic acid. Optimization involves adjusting molar ratios of reactants and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification is achieved using column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm functional groups and stereochemistry.
- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClNO) .
Q. How is this compound initially screened for biological activity?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase) using colorimetric substrates like Ellman’s reagent.
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms of derivatization reactions involving this compound?
- Methodological Answer :
- Kinetic studies : Monitor bromination (e.g., using Br/FeBr) via stopped-flow spectroscopy to determine rate constants.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to map transition states and intermediate stability.
- Isotopic labeling : Use O-labeled esters to trace ester hydrolysis pathways .
Q. How is the SHELX software suite employed in structural analysis of this compound derivatives?
- Methodological Answer :
- Structure solution : SHELXS/SHELXD for phase determination from X-ray diffraction data.
- Refinement : SHELXL for least-squares refinement of atomic coordinates and thermal parameters.
- Validation : CheckCIF for verifying crystallographic data compliance with IUCr standards .
Q. How can discrepancies in reported biological activity data for structurally similar compounds be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F or CF) and compare IC values.
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends in potency variations.
- Target validation : CRISPR-Cas9 knockout models to confirm specificity for suspected biological targets .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours.
- Analytical monitoring : UPLC-MS to quantify degradation products (e.g., hydrolysis to 2-(4-chlorophenyl)-2-(ethylamino)acetic acid).
- Kinetic modeling : Arrhenius plots to predict shelf-life under standard storage conditions .
Q. How can researchers design SAR studies to enhance the compound’s pharmacological profile?
- Methodological Answer :
- Scaffold modifications : Introduce electron-withdrawing groups (e.g., CF) at the 4-position of the phenyl ring to enhance metabolic stability.
- Bioisosteric replacement : Substitute the ethylamino group with cyclopropylamine to improve blood-brain barrier penetration.
- In silico screening : Molecular docking (AutoDock Vina) against target proteins (e.g., NMDA receptors) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
